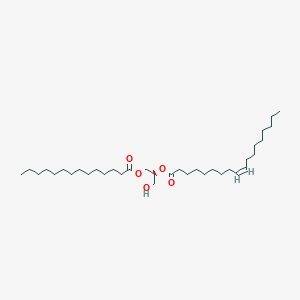

1-Myristoyl-2-oleoyl-sn-glycerol

Description

Properties

Molecular Formula |

C35H66O5 |

|---|---|

Molecular Weight |

566.9 g/mol |

IUPAC Name |

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16-/t33-/m0/s1 |

InChI Key |

XEQQGHISHUGMIP-ASUORMEESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Catabolism of 1 Myristoyl 2 Oleoyl Sn Glycerol

De Novo Synthetic Pathways for Diacylglycerol Production

The de novo synthesis of diacylglycerols, including 1-myristoyl-2-oleoyl-sn-glycerol, is a fundamental process for building these molecules from simpler precursors. wikipedia.org This pathway, often referred to as the Kennedy pathway, is a cornerstone of lipid biosynthesis in many organisms, including plants and animals. nih.govlibretexts.orgmdpi.com

The process begins with the sequential acylation of a glycerol-3-phosphate backbone. researchgate.net Initially, glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA, in this case, myristoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. Subsequently, lysophosphatidic acid acyltransferase (LPAAT) facilitates the esterification of a second acyl-CoA, oleoyl-CoA, at the sn-2 position, yielding phosphatidic acid (PA). mdpi.com The final step in the de novo synthesis of DAG involves the removal of the phosphate (B84403) group from phosphatidic acid by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as lipin, to produce this compound. nih.govlibretexts.org

In addition to the primary Kennedy pathway, an alternative route for triacylglycerol synthesis exists where dihydroxyacetone phosphate can be acylated to form 1-acyl dihydroxyacetone-phosphate, which is then reduced to lysophosphatidic acid and enters the main pathway. libretexts.org While the de novo pathway is a significant source of DAG, particularly in tissues like the liver and adipose tissue, its relative contribution can vary depending on the cell type and physiological conditions. libretexts.orgnih.gov For instance, in human neutrophils stimulated during phagocytosis, the de novo synthesis from glucose was found to be a major contributor to the diacylglycerol pool. nih.gov

Generation of this compound via Phospholipid Hydrolysis

A significant portion of cellular this compound is generated through the breakdown of membrane phospholipids (B1166683). This process is mediated by various phospholipases, which cleave specific bonds within the phospholipid structure.

Phosphoinositide-specific phospholipase C (PLC) enzymes are key players in signal transduction pathways, catalyzing the hydrolysis of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. wikipedia.orgyoutube.com The diacylglycerol produced in this reaction can be this compound if the precursor phosphoinositide contains these specific acyl chains.

The activity of PLC is tightly regulated and can be influenced by various factors, including G-proteins and tyrosine phosphorylation. nih.gov While PLC primarily targets inositol-containing phospholipids, some evidence suggests that it can also hydrolyze other major phospholipids like phosphatidylcholine, leading to the formation of diacylglycerol and phosphocholine. nih.gov The substrate specificity of PLC can also be modulated, as demonstrated by studies on bacterial PLC where mutations in the headgroup binding pocket altered its preference for different phospholipid substrates. nih.govutexas.edu

Another major route for diacylglycerol production involves the sequential action of phospholipase D (PLD) and phosphatidic acid phosphohydrolase (PAP). wikipedia.orgresearchgate.net PLD catalyzes the hydrolysis of phospholipids, most commonly phosphatidylcholine, to generate phosphatidic acid (PA) and a free headgroup, such as choline. researchgate.netnih.govsigmaaldrich.com This PLD-generated PA can then be dephosphorylated by PAP to yield diacylglycerol. wikipedia.orgsigmaaldrich.comresearchgate.net

This two-step pathway is a significant contributor to the cellular diacylglycerol pool and is involved in various cellular processes, including signal transduction and membrane trafficking. wikipedia.orggenome.jp The activity of PLD is regulated by a complex network of factors, including small GTPases and protein kinase C. genome.jp This pathway allows for the generation of diacylglycerol from the most abundant membrane phospholipid, phosphatidylcholine, providing a substantial source for this signaling molecule.

Besides PLC and PLD, other enzymes can contribute to the generation of diacylglycerol from phospholipids. For example, some lipases, which are enzymes that hydrolyze fats, can also act on phospholipids to produce diacylglycerol. wikipedia.org Additionally, phospholipid:diacylglycerol acyltransferase (PDAT) has been shown to be a multifunctional enzyme that can synthesize triacylglycerol through the transacylation of diacylglycerol with acyl groups from phospholipids. nih.gov While its primary role is in triacylglycerol synthesis, its activity influences the diacylglycerol pool.

Metabolic Fates and Turnover of this compound

Once formed, this compound is a transient molecule with several potential metabolic fates, contributing to its rapid turnover within the cell.

A primary route for the metabolism of this compound is its phosphorylation to phosphatidic acid (PA). This reaction is catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). wikipedia.orgebi.ac.uk DGKs utilize ATP to transfer a phosphate group to the free hydroxyl group at the sn-3 position of the diacylglycerol molecule, converting it into phosphatidic acid. wikipedia.org

This phosphorylation step is crucial for terminating diacylglycerol-mediated signaling and for initiating signaling cascades downstream of phosphatidic acid. wikipedia.org There are multiple isoforms of DGK in mammals, each with distinct properties, substrate specificities, and regulatory mechanisms. nih.govnih.govnih.gov For example, DGKε is unique in its specificity for DAG species containing particular acyl chains, such as 1-stearoyl-2-arachidonoyl-glycerol. nih.gov The activity of DGKs can be regulated by various cellular signals, and their inhibition can lead to an accumulation of diacylglycerol. nih.govnih.gov

The interplay between the synthesis of diacylglycerol and its phosphorylation to phosphatidic acid represents a critical regulatory node in lipid signaling and metabolism. nih.gov The balance between these two lipids is essential for maintaining cellular homeostasis.

Acylation to Triacylglycerols

This compound, a key intermediate in lipid metabolism, can be acylated to form triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. This conversion is the final and committed step in the de novo synthesis of TAGs and is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT). wikipedia.orgmdpi.com The DGAT enzyme facilitates the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the free hydroxyl group at the sn-3 position of the diacylglycerol backbone. nih.gov

There are two main isoforms of this enzyme, DGAT1 and DGAT2, which, despite catalyzing the same reaction, share no sequence homology. wikipedia.org DGAT1 is primarily located in the absorptive enterocytes of the intestine, while DGAT2 is predominantly found in hepatocytes, adipocytes, and skin cells. wikipedia.org The acylation of this compound can result in the formation of a variety of TAGs, depending on the specific acyl-CoA available. For instance, it is a known precursor in the biosynthesis of several triacylglycerol species. nih.gov

Below is a table of representative triacylglycerols that can be synthesized from this compound.

| Precursor Compound | Resulting Triacylglycerol (Abbreviation) | Acyl-CoA Donor |

| This compound | 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol (MOP) | Palmitoyl-CoA |

| This compound | 1-Myristoyl-2-oleoyl-3-linoleoyl-glycerol | Linoleoyl-CoA |

| This compound | Triacylglycerol TG(14:0/18:1(9Z)/16:0) | Palmitoyl-CoA |

| This compound | Triacylglycerol TG(14:0/18:1(9Z)/18:2(9Z,12Z)) | Linoleoyl-CoA |

This table is generated based on data from existing research findings. nih.govcaymanchem.comcaymanchem.com

Conversion to Other Glycerolipids and Glycerophospholipids

Beyond its role as a precursor for triacylglycerols, this compound is a pivotal branch-point intermediate in the synthesis of other essential glycerolipids and, most notably, glycerophospholipids. ebi.ac.uknih.gov This conversion is crucial for the formation of cellular membranes and involves the addition of a polar head group to the sn-3 position of the glycerol (B35011) backbone.

The synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), proceeds via the Kennedy pathway, where diacylglycerols are key substrates. researchgate.netrsc.org Specific enzymes catalyze the transfer of a phosphobase from a cytidine (B196190) diphosphate (B83284) (CDP)-activated donor to the diacylglycerol.

Phosphatidylcholine (PC) Synthesis: The enzyme cholinephosphotransferase (CHPT1) or choline/ethanolamine phosphotransferase (CEPT1) catalyzes the reaction between 1,2-diacylglycerol and CDP-choline to produce phosphatidylcholine and cytidine monophosphate (CMP). nih.gov

Phosphatidylethanolamine (PE) Synthesis: Similarly, ethanolaminephosphotransferase (EPT) catalyzes the transfer of phosphoethanolamine from CDP-ethanolamine to a 1,2-diacylglycerol, yielding phosphatidylethanolamine. wikipedia.orgnih.gov

The substrate specificity of these phosphotransferases can vary, but they generally act on a range of diacylglycerol species, including those containing myristoyl and oleoyl (B10858665) chains. nih.govnih.gov For example, 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (B3044090) is a known phosphatidylcholine species. nih.gov Another important class of glycerophospholipids is phosphatidylglycerol (PG), which can also be synthesized from diacylglycerol intermediates. caymanchem.comsigmaaldrich.com

Hydrolysis by Diacylglycerol Lipases to Monoacylglycerols and Free Fatty Acids

The catabolism of this compound can occur through hydrolysis, a reaction catalyzed by diacylglycerol lipases (DAGLs). nih.gov This process breaks down the diacylglycerol into a monoacylglycerol and a free fatty acid. nih.gov Research has shown that these lipases often exhibit specificity for the fatty acid at the sn-1 position of the glycerol backbone. researchgate.net

In the case of this compound, a sn-1 specific diacylglycerol lipase (B570770) would preferentially hydrolyze the ester bond linking the myristic acid to the glycerol. nih.govresearchgate.net

The products of this hydrolysis are:

2-Oleoyl-sn-glycerol (a monoacylglycerol)

Myristic acid (a free fatty acid)

The resulting 2-monoacylglycerol can then be further hydrolyzed by monoacylglycerol lipase (MAGL) to release the remaining fatty acid (oleic acid) and glycerol. nih.gov This stepwise hydrolysis is a key process for the mobilization of fatty acids from stored lipids and for the termination of diacylglycerol-mediated signaling events.

Regulatory Mechanisms of this compound Homeostasis in Cellular Compartments

The cellular levels of this compound, and diacylglycerols (DAGs) in general, are meticulously controlled to maintain cellular homeostasis. nih.govnih.gov As a central metabolite in lipid synthesis and a potent second messenger, its concentration is regulated at multiple levels, including its synthesis, consumption, and localization within different cellular compartments. nih.govacs.org

The primary hubs for DAG metabolism are the endoplasmic reticulum (ER) and the Golgi apparatus. rsc.orgnih.gov The regulation of DAG homeostasis involves a complex interplay between several key enzyme families:

Diacylglycerol Acyltransferases (DGATs): These enzymes, located in the ER, are crucial for converting DAG into triacylglycerol (TAG) for storage in lipid droplets. wikipedia.orgnih.govnih.gov The activity of DGATs is a key factor in preventing the buildup of excess DAG. DGAT expression and activity are subject to regulation by factors such as the availability of its substrates (acyl-CoA and DAG) and post-translational modifications. nih.govnih.gov For instance, the E3 ligase gp78 can mediate the ubiquitination and subsequent proteasomal degradation of DGAT2, thereby controlling its stability and activity. nih.gov Niacin is known to lower LDL by inhibiting hepatic DGAT2, which in turn reduces triglyceride synthesis. wikipedia.org

Diacylglycerol Kinases (DGKs): This family of enzymes phosphorylates DAG to produce phosphatidic acid (PA), another important signaling lipid. acs.orgwikipedia.org This reaction not only attenuates DAG-mediated signaling but also initiates PA-dependent signaling cascades. There are ten mammalian DGK isoforms, which are differentially expressed in various tissues and cellular compartments, including the cytosol, plasma membrane, and nucleus. nih.govnih.gov Their activity is regulated by a variety of mechanisms, including translocation to membranes, allosteric regulation by cofactors like phosphatidylserine, and interactions with other proteins. acs.orgnih.gov This spatial and temporal regulation allows for precise control over specific pools of DAG. frontiersin.org

Phosphotransferases (CHPT1, EPT1): As described in section 2.3.3, these enzymes utilize DAG for the synthesis of membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine in the ER and Golgi. nih.govnih.gov Their activity represents a significant pathway for DAG consumption, thereby influencing its steady-state levels.

The balance between these synthetic and catabolic pathways, orchestrated within specific subcellular locations, ensures that the concentration of this compound and other DAG species is tightly regulated to meet the cell's structural, energetic, and signaling needs while avoiding potential lipotoxicity from excessive accumulation. nih.govmdpi.com

| Regulatory Enzyme | Location | Function | Regulatory Mechanism |

| Diacylglycerol Acyltransferase (DGAT) | Endoplasmic Reticulum | Converts DAG to TAG for storage | Substrate availability, post-translational modification (e.g., ubiquitination) |

| Diacylglycerol Kinase (DGK) | Cytosol, Plasma Membrane, Nucleus | Converts DAG to Phosphatidic Acid | Translocation, allosteric regulation, protein-protein interactions |

| Choline/Ethanolamine Phosphotransferase | Endoplasmic Reticulum, Golgi | Converts DAG to Phosphatidylcholine/Phosphatidylethanolamine | Substrate specificity and availability |

| Diacylglycerol Lipase (DAGL) | Plasma Membrane | Hydrolyzes DAG to monoacylglycerol and free fatty acid | Subcellular recruitment, substrate availability |

This table summarizes the key enzymes and mechanisms involved in regulating diacylglycerol homeostasis. nih.govnih.govnih.govnih.govnih.gov

Mechanistic Insights into 1 Myristoyl 2 Oleoyl Sn Glycerol Action in Cellular Signaling

Interaction with Other C1 Domain-Containing Proteins

The C1 domain is not exclusive to the PKC family. It is found in a variety of other signaling proteins, enabling them to also be regulated by diacylglycerols like 1-myristoyl-2-oleoyl-sn-glycerol. nih.gov This expands the signaling network controlled by this lipid second messenger.

The Munc13 family of proteins (including Munc13-1, -2, and -3) are essential for the priming of synaptic vesicles for fusion and subsequent neurotransmitter release. nih.gov They contain a C1 domain that binds DAG. nih.govnih.gov This interaction is crucial for their function, as it is thought to relieve an autoinhibitory conformation and promote the transition of syntaxin (B1175090) into an "open" state, which is necessary for SNARE complex formation. pnas.org The binding of DAG to the Munc13 C1 domain lowers the energy barrier for vesicle fusion. pnas.org

While direct studies with this compound are limited, research using other DAG analogs has established the importance of this interaction. nih.govnih.gov The C1 domain of Munc13-1 is structurally homologous to that of PKC, but features a tryptophan residue that can occlude the ligand-binding site, suggesting that a conformational change is required for DAG binding. nih.gov The binding of DAG or phorbol (B1677699) esters to the Munc13-1 C1 domain stimulates its translocation from the cytoplasm to the plasma membrane. nih.gov It is therefore highly probable that this compound, as an endogenous diacylglycerol, interacts with and modulates the function of Munc13 proteins in a similar manner.

The chimaerin family of proteins are Rac-GTPase activating proteins (Rac-GAPs) that play roles in various cellular processes, including cytoskeletal organization and cell migration. ebi.ac.uknih.gov They possess a single C1 domain that is highly homologous to the C1b domain of PKCδ. nih.gov This C1 domain confers high-affinity binding to diacylglycerol. nih.gov

Studies using DAG analogs have demonstrated that ligand binding to the C1 domain of β2-chimaerin induces its translocation from the cytosol to the perinuclear region of the cell. nih.gov This translocation is critical for its function. Given the high homology of its C1 domain to that of DAG-sensitive PKCs and its demonstrated role as a high-affinity DAG receptor, it is expected that this compound would directly bind to the C1 domain of chimaerin proteins, leading to their activation and redistribution within the cell.

Protein Kinase D Family Proteins

This compound, a specific diacylglycerol (DAG) species, is a critical second messenger in the activation of the Protein Kinase D (PKD) family of serine/threonine kinases. PKD isoforms are key regulators of a wide array of cellular processes, including vesicle trafficking from the Golgi apparatus, cell proliferation, and immune responses. The activation of PKD by this compound is a multi-step process that is tightly regulated in space and time.

The initial step in PKD activation involves the recruitment of the kinase from the cytosol to cellular membranes, a process mediated by the C1 domains of PKD. These domains exhibit a high affinity for DAG. The generation of 1,2-sn-DAG, such as this compound, at specific membrane locations like the plasma membrane and the Golgi network, creates a localized binding platform for PKD. nih.gov The binding of this compound to the C1 domain induces a conformational change in PKD, which alleviates its autoinhibitory constraint. This event leads to the autophosphorylation of serine residues at the C-terminus of PKD1 and PKD2, marking a crucial step in its activation sequence. nih.gov

Following this initial DAG-dependent recruitment and autophosphorylation, full catalytic activity of PKD is achieved through a subsequent phosphorylation event within its activation loop. This phosphorylation is carried out by members of the Protein Kinase C (PKC) family, particularly the novel and conventional isoforms, which are themselves activated by DAG. nih.gov Thus, this compound acts as a central molecule that orchestrates the sequential activation of both PKC and PKD, leading to the propagation of downstream signals. The specific acyl chain composition of this compound, with its saturated myristoyl group and monounsaturated oleoyl (B10858665) group, likely influences its partitioning into different membrane microdomains, thereby contributing to the specific localization and activation of PKD isoforms.

Ras Activator Proteins

This compound plays a pivotal role in the activation of the Ras superfamily of small GTPases, which are central hubs in signaling pathways that control cell growth, differentiation, and survival. A key family of Ras activators, known as Ras guanyl nucleotide-releasing proteins (RasGRPs), are directly regulated by DAG. nih.gov RasGRPs function as guanine (B1146940) nucleotide exchange factors (GEFs) for Ras, promoting the exchange of GDP for GTP and thereby switching Ras to its active state. nih.govnih.gov

RasGRP proteins possess a conserved C1 domain that directly binds to DAG, including this compound. nih.gov This interaction is crucial for the recruitment of RasGRP from the cytosol to the plasma membrane, where its substrate, Ras, is localized. Studies have shown that the C1 domain of different RasGRP isoforms may exhibit preferences for DAG species with distinct fatty acid compositions. For instance, the C1 domain of RasGRP1 has been shown to bind strongly to saturated DAG. nih.gov This suggests that the myristoyl chain of this compound could be a key determinant in its interaction with specific RasGRP isoforms.

The activation of RasGRP by this compound provides a direct link between lipid second messenger signaling and the activation of the Ras/MAPK (mitogen-activated protein kinase) pathway. nih.gov This is particularly important in the context of T-cell activation, where T-cell receptor (TCR) stimulation leads to the production of DAG and the subsequent activation of RasGRP1. nih.govnih.gov The interplay between different DAG species, including this compound, and various RasGRP isoforms allows for a fine-tuned regulation of Ras signaling in response to diverse extracellular stimuli.

Role in Modulating Cellular Membrane Dynamics and Organization

Influence on Lipid Bilayer Curvature and Fusion Processes

The molecular geometry of this compound, with its small polar headgroup and two bulky acyl chains, imparts a conical shape to the molecule. This "shape" is a critical determinant of its influence on the physical properties of cellular membranes, particularly lipid bilayer curvature. The presence of the unsaturated oleoyl chain, with its cis-double bond, introduces a kink in the acyl chain, further enhancing the conical shape and the propensity of this DAG species to induce negative curvature in lipid bilayers.

This induction of negative curvature is a fundamental mechanism by which this compound facilitates membrane fusion and fission events. These processes are essential for a multitude of cellular functions, including vesicular transport, neurotransmitter release, and viral entry. The accumulation of cone-shaped lipids like this compound in specific regions of a membrane generates localized stress, which can lower the energy barrier for the formation of non-bilayer intermediates, such as the stalk-like structures that are precursors to membrane fusion. The presence of such molecules can synergistically enhance the formation of non-lamellar phases, which is associated with increased activity of membrane-dependent enzymes. tandfonline.com

The specific fatty acid composition of this compound, combining a saturated C14 chain and a monounsaturated C18:1 chain, likely influences its precise effects on membrane curvature and fusion dynamics. The differential packing of these acyl chains within the lipid bilayer can create distinct domains of membrane curvature, thereby regulating the recruitment and activity of proteins involved in membrane remodeling.

Recruitment of Proteins to Specific Membrane Domains

This compound acts as a molecular beacon for the recruitment of a diverse array of proteins to specific membrane domains. This recruitment is primarily mediated by the interaction of the DAG molecule with specialized protein domains, most notably the C1 domain found in proteins such as Protein Kinase C (PKC) and RasGRP. nih.govcreative-proteomics.com The generation of this compound in response to extracellular signals creates transient, localized increases in its concentration within the membrane, which serve as docking sites for these effector proteins.

The acyl chain composition of this compound is thought to play a significant role in its ability to recruit proteins to specific membrane microdomains, such as lipid rafts. These are specialized regions of the plasma membrane enriched in cholesterol and sphingolipids that function as platforms for signal transduction. While direct evidence for the specific partitioning of this compound into lipid rafts is an area of active investigation, the distinct biophysical properties conferred by its myristoyl and oleoyl chains suggest that it may preferentially associate with certain lipid environments.

The recruitment of proteins like PKC to the membrane by this compound is a critical step in their activation. creative-proteomics.comucsd.edu Once localized to the membrane, these proteins can interact with their substrates and other signaling molecules, leading to the propagation of downstream cellular responses. The ability of different DAG species to recruit specific sets of proteins provides a mechanism for achieving signaling specificity from a common second messenger.

Spatiotemporal Regulation of this compound Signaling

The signaling functions of this compound are exquisitely controlled in both space and time. This tight regulation ensures that downstream signaling pathways are activated at the right place and for the appropriate duration. The spatiotemporal dynamics of this compound signaling are governed by a combination of its localized synthesis, its metabolism, and its diffusion within cellular membranes.

The synthesis of this compound is often initiated by the activation of phospholipases, such as phospholipase C (PLC), in response to specific extracellular stimuli. nih.gov This leads to the rapid and localized production of DAG at distinct subcellular compartments, including the plasma membrane and the Golgi apparatus. nih.gov The specific pools of phospholipids (B1166683) from which this compound is generated will determine its initial location and, consequently, the signaling pathways it will activate.

Once generated, the signaling activity of this compound is terminated by its metabolic conversion into other lipid species. One major route of inactivation is its phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid. mdpi.comnih.gov Alternatively, this compound can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols, which are stored in lipid droplets. nih.govhmdb.ca The relative activities of these metabolic enzymes in different cellular compartments contribute to the precise spatiotemporal control of this compound levels and signaling. The dynamic interplay between the synthesis and degradation of this specific DAG species allows for a highly plastic and responsive signaling system. nih.gov

Crosstalk with Other Intracellular Signaling Pathways

This compound-mediated signaling does not occur in isolation but is intricately connected with a multitude of other intracellular signaling pathways. This crosstalk allows for the integration of diverse signals and the fine-tuning of cellular responses. The activation of effector proteins by this compound can lead to the modulation of key components of other signaling cascades.

A prominent example of this crosstalk is the interplay between DAG signaling and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Both pathways are activated by many of the same growth factors and hormones. While this compound activates PKC and RasGRP, the PI3K pathway generates another lipid second messenger, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which recruits and activates the kinase Akt. nih.gov There is evidence for both synergistic and antagonistic interactions between these two major signaling axes. For instance, PKC isoforms activated by this compound can phosphorylate and modulate the activity of components of the PI3K/Akt pathway, and vice versa.

Furthermore, the activation of the Ras/MAPK pathway by this compound through RasGRP provides a direct link to a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The convergence of signals from different receptor tyrosine kinases and G protein-coupled receptors on the production of this compound allows this lipid messenger to act as a key node for the integration and diversification of cellular signals.

Physiological and Pathophysiological Relevance of 1 Myristoyl 2 Oleoyl Sn Glycerol Signaling in Basic Research Models

Regulation of Cell Proliferation and Growth

Diacylglycerols (DAGs) like 1-Myristoyl-2-oleoyl-sn-glycerol are integral to the regulation of cell proliferation and growth. Their primary mechanism of action involves the activation of protein kinase C (PKC) isoforms, which are key regulators of the cell cycle. While direct studies on this compound are limited, research on analogous DAGs provides significant insights. For instance, synthetic DAGs have been shown to be potent activators of PKC, leading to cellular responses that can include either proliferation or its inhibition depending on the cell type and context.

In some experimental systems, the activation of PKC by DAGs can promote cell growth. For example, the synthetic DAG analogue sn-1,2-didecanoylglycerol has been demonstrated to be a complete tumor promoter in mouse skin, indicating its powerful proliferative capabilities. nih.gov This occurs through the sustained activation of PKC, which can lead to the phosphorylation of downstream targets that drive cell cycle progression.

Conversely, in other contexts, DAG signaling can lead to growth inhibition. For example, glycerol (B35011), a structural component of this compound, has been shown to inhibit the proliferation of various cell lines, including BHK, CHO, and human glioma cells, in a dose-dependent manner. nih.gov This suggests that the metabolic fate and context of DAG signaling are critical determinants of its effect on cell proliferation.

The following table summarizes findings on the effects of diacylglycerols on cell proliferation in different research models.

| Cell Line/Model | Diacylglycerol Analogue | Observed Effect on Proliferation | Reference |

| CD-1 Mouse Skin | sn-1,2-didecanoylglycerol | Complete tumor promotion | nih.gov |

| BHK, CHO, Human Glioma Cells | Glycerol | Inhibition | nih.gov |

Involvement in Cellular Differentiation

The signaling pathways initiated by diacylglycerols are also critically involved in guiding cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. The activation of PKC by DAGs is a central event in the differentiation of various cell lineages.

For example, studies using the human promyelocytic leukemia cell line HL-60 have shown that treatment with a synthetic DAG analog, 1-O-hexadecyl-2-acetyl-sn-glycerol, can induce differentiation into macrophage-like cells. nih.gov This process is characterized by morphological changes and the increased expression of differentiation markers. This highlights the potential of specific DAG molecules to direct the developmental fate of hematopoietic precursor cells. nih.gov

Furthermore, the biosynthesis of phospholipids (B1166683), for which DAGs are precursors, is stimulated during neuronal differentiation. nih.gov This suggests that the availability and specific species of DAGs, such as this compound, could play a role in the complex process of neurite outgrowth and the formation of functional neural networks.

Contributions to Apoptosis and Cell Survival Pathways

This compound and other diacylglycerols are positioned at a critical juncture between cell survival and programmed cell death, or apoptosis. The activation of PKC by DAGs can have both pro-apoptotic and anti-apoptotic effects, depending on the specific PKC isoform activated, the cellular context, and the nature of the apoptotic stimulus.

The Bcl-2 family of proteins, which are central regulators of apoptosis, can be influenced by DAG-mediated signaling pathways. nih.gov Some studies suggest that the accumulation of certain DAG species can contribute to apoptosis. However, the conversion of pro-apoptotic DAGs into other lipid species can be a protective mechanism. The role of specific DAGs in these pathways is an area of active investigation. The activation of caspases, the executive enzymes of apoptosis, is a key downstream event that can be modulated by DAG signaling. caymanchem.com

Role in Immune Response Modulation (e.g., T-cell activation, NK cell function)

Diacylglycerol signaling is a cornerstone of immune cell function, particularly in the activation of T-lymphocytes. Upon engagement of the T-cell receptor (TCR), phospholipase C-gamma is activated, leading to the production of DAG and the subsequent activation of PKC isoforms, which are essential for T-cell proliferation and cytokine production.

While direct evidence for this compound is emerging, studies on the broader class of DAGs have established their importance. For instance, the regulation of T-lymphocyte proliferation and cytokine production has been linked to enzymes like glycerol-3-phosphate acyltransferase-1 (GPAT-1), which is involved in the synthesis of the glycerol backbone of lipids like this compound. nih.govuni.lu Knockout of GPAT-1 in mice leads to inhibited T-lymphocyte proliferation and altered cytokine secretion profiles. nih.govuni.lu

Furthermore, nitro-oleic acid, a modified form of a fatty acid present in this compound, has been shown to regulate T-cell activation by modifying key signaling proteins like calcineurin. nih.gov This suggests that the specific fatty acid composition of DAGs can fine-tune their immunomodulatory effects. The role of DAGs in Natural Killer (NK) cell function is less well-characterized but is an area of growing interest.

Implications in Metabolic Regulation at the Cellular Level (e.g., insulin (B600854) signaling)

This compound, as a diacylglycerol, is deeply implicated in the intricate network of metabolic regulation, particularly in the context of insulin signaling. Insulin is a key hormone that governs glucose and lipid metabolism, and its effects are mediated through a complex signaling cascade. ebi.ac.uknih.govnih.gov

In states of insulin resistance, often associated with obesity and type 2 diabetes, there is an accumulation of intracellular DAGs in tissues like the liver and skeletal muscle. This accumulation is thought to be a key factor in impairing insulin action. Specifically, certain DAG species can activate novel PKC isoforms, such as PKC-epsilon and PKC-theta, which can then phosphorylate and inhibit the insulin receptor and its downstream signaling components. This leads to reduced glucose uptake and utilization.

Studies have shown that fasting serum levels of glycerol and various fatty acids, the building blocks of this compound, are biomarkers for an increased risk of developing hyperglycemia and type 2 diabetes. nih.gov Furthermore, the transport of the glucose transporter GLUT4 to the cell surface, a critical step in insulin-stimulated glucose uptake, is a complex process that can be influenced by the lipid environment of the cell membrane, which is in turn affected by the levels of specific DAGs. nih.govnih.gov

The table below highlights the association of serum lipids with the risk of developing type 2 diabetes.

| Serum Lipid | Association with Type 2 Diabetes Risk | Reference |

| Glycerol | Increased Risk | nih.gov |

| Free Fatty Acids | Increased Risk | nih.gov |

| Monounsaturated Fatty Acids | Increased Risk | nih.gov |

| Saturated Fatty Acids | Increased Risk | nih.gov |

| n-6 Fatty Acids | Reduced Risk | nih.gov |

Emerging Roles in Neurotransmission and Synaptic Plasticity

Diacylglycerol signaling is emerging as a critical regulator of neuronal function, including neurotransmitter release and synaptic plasticity, the cellular basis of learning and memory. The activation of PKC by DAGs at the synapse can modulate the function of ion channels and the machinery involved in the release of synaptic vesicles.

For example, synthetic DAG analogs like oleoyl-acetyl-glycerol have been shown to enhance the release of the neurotransmitter glutamate (B1630785) and to be involved in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov This suggests that endogenous DAGs, such as this compound, likely play a role in these fundamental brain processes.

Lipidomic analyses of brain tissue from patients with Alzheimer's disease have revealed alterations in the levels of various lipids, including diacylglycerols. researchgate.netnih.govnih.govresearchgate.net Specifically, an elevation of a signaling pool of DAG has been observed in the prefrontal cortex of Alzheimer's patients. nih.gov While the specific contribution of this compound to these changes requires further investigation, these findings point to a potential role for its dysregulation in the pathophysiology of neurodegenerative diseases. biorxiv.org Furthermore, myristoylation, the attachment of myristic acid (a component of this compound) to proteins, has been shown to be essential for LTP. embopress.orgembopress.org

Dysregulation in Cellular Disease Models and Pre-clinical Systems

The dysregulation of this compound and other diacylglycerol signaling pathways has been implicated in a variety of disease models. As discussed in previous sections, alterations in DAG levels are associated with cancer, metabolic diseases like type 2 diabetes, and neurodegenerative disorders.

In the context of cancer, the ability of certain DAGs to act as tumor promoters underscores their potential role in cancer development. nih.gov The intricate balance between the synthesis and degradation of specific DAG species is crucial for maintaining normal cellular function, and a disruption of this balance can contribute to the uncontrolled proliferation that characterizes cancer.

In metabolic diseases, the accumulation of DAGs in insulin-sensitive tissues is a key feature of insulin resistance. nih.gov Lipidomic studies have started to identify specific DAG signatures associated with these conditions, paving the way for the development of novel biomarkers and therapeutic strategies. nih.govresearchgate.net For instance, a lipidomics study on individuals with and without type 2 diabetes revealed significant alterations in the plasma levels of various lipids, including diacylglycerols.

Lipidomic analyses in preclinical models of Alzheimer's disease have also pointed to changes in the brain's lipid composition, including diacylglycerols. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org These findings suggest that targeting the enzymes that regulate the levels of specific DAGs, such as this compound, could be a potential therapeutic avenue for these debilitating diseases.

Cellular Models of Cancer

In the context of cancer biology, the signaling pathways involving diacylglycerols are of significant interest, although direct research on the specific species this compound is limited. The primary role of DAG in cancer cells is to act as a second messenger that activates protein kinase C (PKC) isoforms and serves as a substrate for diacylglycerol kinases (DGKs), which convert DAG to phosphatidic acid (PA). selectscience.netnih.gov Both DAG and PA are critical signaling lipids that can drive cancer progression.

Research in various cancer cell models has established that the dysregulation of DAG metabolism is a key feature of malignant transformation. For instance, diacylglycerol kinase α (DGKα) is highly expressed in several aggressive cancers, including melanoma, hepatocellular carcinoma, and glioblastoma. researchgate.netnih.gov In these cellular models, elevated DGKα activity promotes cancer cell proliferation and prevents apoptosis (programmed cell death). It achieves this by phosphorylating DAG to produce PA, which in turn activates pro-survival pathways such as the Raf-MEK-ERK and nuclear factor-κB (NF-κB) signaling cascades. researchgate.netnih.gov

Table 1: Role of the Diacylglycerol (DAG) / Diacylglycerol Kinase α (DGKα) Axis in Cellular Models of Cancer

| Cancer Type | Cellular Model(s) | Key Findings | Downstream Pathways Implicated | Reference(s) |

| Melanoma, Glioblastoma | Various cell lines | DGKα acts as an anti-apoptotic factor. | Atypical PKCζ-mediated NF-κB activation, PDE-4A1-mTOR pathway. | researchgate.netnih.gov |

| Hepatocellular Carcinoma | Various cell lines | DGKα enhances proliferative activity. | Raf-MEK-ERK pathway. | researchgate.netnih.gov |

| Colon and Breast Cancer | SW480 (colon), various breast cancer cell lines (3D culture) | DGKα is required for 3D tumor growth and contributes to drug resistance. | Functional interaction with and activation of Src. | nih.gov |

Cellular Models of Metabolic Disorders (e.g., nonalcoholic fatty liver disease, insulin resistance)

In cellular models of metabolic disorders, particularly nonalcoholic fatty liver disease (NAFLD) and insulin resistance, the role of this compound and other DAG species is more clearly defined. An accumulation of DAGs in hepatocytes (liver cells) is a well-established mechanism contributing to hepatic insulin resistance.

Studies using cellular models such as HepG2 cells and primary human hepatocytes have shown that exposure to high levels of fatty acids, a condition mimicking the metabolic state in obesity and NAFLD, leads to an increase in intracellular DAG content. wustl.edunih.gov This accumulation of DAG, including species with saturated and monounsaturated fatty acids, leads to the aberrant activation of novel protein kinase C (PKC) isoforms, particularly PKCε. nih.gov

Once activated, PKCε phosphorylates the insulin receptor substrate, which in turn impairs the downstream insulin signaling cascade. This disruption prevents the normal metabolic response to insulin, such as the suppression of glucose production and the promotion of glucose uptake. Research has demonstrated a strong correlation between hepatic DAG content and the degree of insulin resistance. nih.gov The specific composition of the fatty acids on the DAG molecule is thought to influence the localization of the molecule within the cell and its potency in activating specific PKC isoforms.

Table 2: Research Findings on DAG Signaling in Cellular Models of Metabolic Disorders

| Cellular Model | Condition Modeled | Key Findings | Mechanism of Action | Reference(s) |

| Human Liver Biopsies (from obese, nondiabetic individuals) | Hepatic Insulin Resistance | Hepatic DAG content is the strongest predictor of insulin resistance. | Correlates with activation of PKCε, which impairs insulin signaling. | nih.gov |

| HepG2, HuH7, Primary Hepatocytes | Nonalcoholic Fatty Liver Disease (NAFLD) | Exposure to excess fatty acids (e.g., oleic acid, palmitic acid) induces intracellular lipid and DAG accumulation. | Leads to lipotoxicity, oxidative stress, and insulin resistance. | wustl.edunih.gov |

| C2C12 Myoblasts | High Glucose-Induced Insulin Resistance | High glucose levels stimulate the production of specific phosphatidic acid species via DGKδ, with a preference for those containing palmitic acid. | Suggests specific DAG species are generated and metabolized in response to metabolic stress. | nih.gov |

Cellular Models of Neurological Conditions

The investigation into the role of specific diacylglycerol species like this compound in neurological conditions is an emerging field. The brain has the second-highest lipid content of all tissues, and lipids are fundamental to its structure and function, including signal transduction and membrane dynamics. nih.gov

However, the presence of DAGs containing myristic acid (14:0) and oleic acid (18:1) in nerve tissue is confirmed. A lipidomic analysis of spinal cords from various domesticated animals found that DAG (P-14:0/18:1) was a predominant species in several animals. cabidigitallibrary.orgmdpi.com As a key activator of PKC, DAG signaling is integral to neuronal functions such as neurotransmitter release and synaptic plasticity. nih.gov For example, synthetic DAG analogs have been shown to modulate calcium currents in pituitary cells, which are crucial for neuronal excitability. researchgate.net The specific fatty acid composition of DAGs is believed to influence the activation of different PKC isoforms, which have distinct roles in the central nervous system. nih.gov For instance, PKCγ is typically restricted to neurons, and its altered activity is linked to the neurodegenerative disorder spinocerebellar ataxia type 14. mdpi.com

Table 3: Findings on Diacylglycerol (DAG) in Cellular and Tissue Models of the Nervous System

| Model System | Condition Studied | Key Findings | Implication for this compound | Reference(s) |

| Human Frontal Cortex (MCI and AD) | Alzheimer's Disease, Mild Cognitive Impairment | Elevated levels of total diacylglycerols in both MCI and AD. | As part of the total DAG pool, its levels are likely altered, but its specific contribution is unknown. | nih.gov |

| Spinal Cords (various domesticated animals) | Baseline Lipid Composition | DAG (P-14:0/18:1) was identified as a predominant DAG species in the nerve tissue of several species. | Confirms the presence and potential importance of this specific DAG structure in the nervous system. | cabidigitallibrary.orgmdpi.com |

| GH3 Pituitary Cells | Neuronal Excitability | A synthetic DAG analog (1-oleoyl-2-acetyl-sn-glycerol) modulated L-type and T-type calcium currents. | Demonstrates the general role of DAG in activating PKC and influencing ion channel function in excitable cells. | researchgate.net |

Cellular Models of Inflammatory Conditions

Diacylglycerols are potent lipid mediators that play a central role in regulating inflammatory responses. nih.gov Upon stimulation of immune cells, such as macrophages and T-lymphocytes, by various antigens or cytokines, membrane phospholipids are hydrolyzed to generate DAG. This DAG then recruits and activates specific PKC isoforms, which orchestrate a wide range of inflammatory outcomes. nih.gov

The functional consequences of DAG-PKC signaling in immune cells are highly specific to the context and the particular PKC isoforms that are activated. nih.gov For example, in macrophages, different levels of stimulation of the CD40 receptor can lead to the activation of different sets of PKC isoforms, resulting in opposing effects. Activation of PKCα, βI, βII, and ε can lead to the production of pro-inflammatory cytokines like IL-12 and the killing of pathogens. wustl.edu Conversely, activation of PKCδ, ζ, and λ can result in the production of the anti-inflammatory cytokine IL-10 and promote pathogen survival. wustl.edu

Recent studies have also shown that individuals with elevated levels of lipoprotein(a), a risk factor for cardiovascular disease, have higher plasma levels of certain DAGs, which contribute to monocyte inflammation and the secretion of pro-inflammatory cytokines like IL-8, IL-6, and IL-1β. ahajournals.org While these findings underscore the critical role of DAG signaling in inflammation, the specific functions of individual molecular species such as this compound are not yet fully understood. The fatty acid composition of DAG is thought to be a key determinant of which PKC isoforms are activated and for how long, thereby fine-tuning the inflammatory response. nih.gov Further research using specific cellular models of inflammation is needed to delineate the precise contribution of this compound to these complex processes.

Table 4: Differential Role of DAG-PKC Signaling in Cellular Models of Inflammation

| Cellular Model | Key Findings | Pro-Inflammatory Outcome | Anti-Inflammatory Outcome | Reference(s) |

| Mouse Macrophages | Differential CD40 stimulation activates distinct PKC isoform subsets. | Activation of PKCα, βI, βII, ε leads to p38 MAPK phosphorylation and IL-12 production. | Activation of PKCδ, ζ, λ leads to ERK1/2 phosphorylation and IL-10 production. | wustl.edu |

| Primary Human Monocytes | Stimulation with specific DAG species induces cytokine secretion. | Increased secretion of IL-8, IL-6, and IL-1β. | Not observed. | ahajournals.org |

| General Immune Cells (T-cells, B-cells, Macrophages) | Different PKC isoforms are key to distinct signaling pathways (e.g., TCR, BCR, TLR). | PKCθ in T-cells and PKCβ in B-cells activate NF-κB, a pro-inflammatory transcription factor. | Certain PKC isoforms can suppress immune responses to allow for pathogen survival. | researchgate.netnih.gov |

Advanced Methodologies for the Academic Study of 1 Myristoyl 2 Oleoyl Sn Glycerol

Quantitative Lipidomics Approaches

Quantitative lipidomics provides the tools to measure the precise amounts of lipid species like 1-Myristoyl-2-oleoyl-sn-glycerol within complex biological samples. This is essential for correlating its levels with specific cellular states or disease conditions.

Mass spectrometry (MS) is a cornerstone of modern lipid analysis due to its high sensitivity and specificity. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact lipid molecules, including diacylglycerols. nih.govresearchgate.net When coupled with liquid chromatography (LC) for separation, the resulting LC-MS/MS systems can quantify numerous DAG molecular species in a single analysis. nih.gov

One of the challenges in quantifying DAGs by ESI-MS is their low ionization efficiency and low abundance in biological systems. nih.govresearchgate.net To overcome this, derivatization strategies have been developed. For instance, introducing a quaternary ammonium (B1175870) cation to the DAG molecule can increase signal intensities by two orders of magnitude compared to their underivatized sodium adducts. nih.govresearchgate.net Another approach involves derivatization of the free hydroxyl groups with reagents like 2,4-difluorophenyl urethane, followed by normal-phase LC-MS/MS analysis. nih.gov

Quantitative analysis often relies on the use of internal standards. By spiking samples with known concentrations of specific DAG species, calibration curves can be constructed to accurately determine the amounts of endogenous DAGs. researchgate.net This method has been successfully applied to quantify dozens of DAG molecular species in various cell types. researchgate.netnih.gov

Interactive Data Table: Mass Spectrometry Techniques for Diacylglycerol Analysis

| Technique | Description | Key Advantages |

| ESI-MS | Electrospray ionization-mass spectrometry allows for the analysis of intact lipid molecules with minimal fragmentation. | High sensitivity, suitable for complex mixtures. nih.govresearchgate.net |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry combines the separation power of LC with the detection capabilities of MS/MS. | Enables the quantification of multiple DAG species in a single run. nih.gov |

| Derivatization | Chemical modification of DAGs to improve their ionization efficiency and detection sensitivity. | Significantly enhances signal intensity for low-abundance species. nih.govresearchgate.net |

Targeted lipidomics focuses on the accurate quantification of specific, pre-defined lipid molecules rather than a global profiling approach. This is particularly important for studying the roles of individual DAG species like this compound. By using specific internal standards and optimized MS parameters, researchers can achieve high levels of precision and accuracy in quantifying this particular molecule. researchgate.netresearchgate.net

The development of methods for the quantitative analysis of DAG species from complex biological extracts using positive mode electrospray ionization mass spectrometry without prior derivatization has been a significant advancement. researchgate.net This approach utilizes a multiple linear regression model to process the mass spectral data, allowing for the examination of the effects of sample origin and instrument variability. researchgate.net Such targeted methods have demonstrated excellent reproducibility and high sensitivity, with detection limits in the picomole range. researchgate.net

A significant challenge in DAG analysis is the differentiation of isomers, which have the same mass but different structures. Diacylglycerols can exist as regioisomers (e.g., 1,2-DAG vs. 1,3-DAG) and enantiomers (e.g., sn-1,2-DAG vs. sn-2,3-DAG). creative-proteomics.comnih.gov These isomers can have distinct metabolic fates and signaling functions. creative-proteomics.com

Advanced chromatographic techniques are employed to separate these isomers. A novel HPLC-based method using a tandem column system, which connects a conventional silica (B1680970) gel column and a chiral stationary phase column, has been established for the direct separation of 1,2-DAG, 2,3-DAG, and 1,3-DAG isomers without derivatization. nih.gov Additionally, reversed-phase liquid chromatography has been shown to effectively separate 1,2-DAG and 1,3-DAG sn-isomers after derivatization. frontiersin.org These separation techniques, when coupled with mass spectrometry, allow for the specific quantification of isomers like this compound.

Live-Cell Imaging and Biosensor Development

Live-cell imaging techniques provide spatiotemporal information about the localization and dynamics of molecules within their native cellular environment. This is crucial for understanding the signaling roles of diacylglycerols.

To visualize DAG in living cells, researchers have developed fluorescent probes and genetically encoded biosensors. nih.govpnas.org These tools are designed to specifically bind to DAG and report its presence through changes in fluorescence.

Fluorescent Probes: These are often small molecules tagged with a fluorophore that can be introduced into cells. avantiresearch.com For example, photo-caged lipid probes allow for the acute and localized release of specific DAG species within the plasma membrane upon light activation, enabling the study of their immediate effects. pnas.org

Genetically Encoded Biosensors: These are proteins, typically fusion proteins, that can be expressed within cells. nih.govjmb.or.kr A widely used design involves fusing a fluorescent protein (like YFP or GFP) to a DAG-binding domain, such as the C1 domain of protein kinase C (PKC). nih.govpnas.org When DAG levels increase in a specific membrane, the biosensor is recruited from the cytosol to that location, resulting in a localized increase in fluorescence. nih.gov More advanced biosensors utilize Förster Resonance Energy Transfer (FRET), where the binding of DAG induces a conformational change in the sensor, altering the FRET efficiency between two different fluorescent proteins. ucsd.edu

Interactive Data Table: Examples of Diacylglycerol Biosensors

| Biosensor Type | Principle of Operation | Example |

| Translocation-based | Recruitment of a fluorescently-tagged DAG-binding domain from the cytosol to membranes upon an increase in DAG concentration. | YFP-C1aPKC nih.gov |

| FRET-based | Conformational change upon DAG binding alters the distance or orientation between two fluorescent proteins, changing the FRET signal. | Digda ucsd.edu |

| Photo-caged Probes | Light-induced release of a specific DAG species, allowing for precise temporal and spatial control of its concentration. | Caged DAG probes pnas.org |

The subcellular location of diacylglycerol production and accumulation is critical to its function. jci.orgnih.gov Different pools of DAG can exist in various organelles, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. nih.govnih.govmdpi.com

Live-cell imaging with DAG biosensors has been instrumental in pinpointing these locations. For instance, studies have shown that DAG concentrations can increase not only at the plasma membrane but also at the membranes of endomembranes and the outer mitochondrial membrane in response to specific stimuli. nih.gov Genetically encoded biosensors can be targeted to specific organelles by including localization signals in their protein sequence, allowing for the investigation of DAG dynamics in distinct cellular compartments. nih.gov These studies have revealed that the spatial distribution of DAG is tightly regulated and that different cellular compartments can maintain distinct DAG pools. jci.orgmdpi.com For example, in cerebellar Purkinje cells, diacylglycerol kinase γ, an enzyme that phosphorylates DAG, is localized throughout the smooth endoplasmic reticulum system. nih.gov

Biochemical and Biophysical Assays for Protein Interaction and Enzyme Activity

To understand the functional significance of this compound, it is essential to identify and characterize its molecular partners, primarily proteins and enzymes. Biochemical and biophysical assays are fundamental in this pursuit, providing quantitative data on binding affinities, enzyme kinetics, and the structural consequences of these interactions.

In vitro reconstitution systems offer a controlled environment to study the direct interactions between this compound and specific proteins, free from the complexity of the cellular milieu. In these systems, purified proteins are incorporated into artificial lipid bilayers, or liposomes, containing a defined lipid composition that includes this compound. This approach is instrumental in dissecting the molecular mechanisms of protein function.

A primary application of this methodology is the study of membrane proteins, whose functions are intrinsically linked to their lipid environment. For instance, the reconstitution of integral membrane proteins into proteoliposomes allows for the detailed investigation of their activity. The process typically involves solubilizing both the purified protein and the lipids (including this compound) with detergents. Subsequent removal of the detergent facilitates the self-assembly of proteoliposomes, where the protein is embedded in a lipid bilayer mimicking its native environment. d-nb.info

One area where this has been particularly insightful is in the study of SNARE proteins, which are crucial for vesicle fusion events such as neurotransmitter release. By reconstituting v-SNAREs and t-SNAREs into separate liposome (B1194612) populations, researchers can study the docking and fusion process in a highly controlled manner. d-nb.info The inclusion of specific lipids like this compound in these model membranes can reveal how they influence the efficiency and kinetics of membrane fusion.

Furthermore, in vitro reconstitution has been pivotal in understanding the assembly and function of large protein complexes at the membrane. For example, the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which physically connects the cytoskeleton to the nuclear lamina, has been studied using this approach. By synthesizing and reconstituting SUN proteins (integral inner nuclear membrane proteins) into artificial lipid bilayers, researchers can investigate their homomeric and heteromeric interactions, as well as their binding to KASH proteins of the outer nuclear membrane. biorxiv.org These studies have highlighted the importance of specific domains, such as the coiled-coil domains of SUN proteins, in mediating these interactions. biorxiv.org

Table 1: Examples of In Vitro Reconstitution Systems Utilizing Diacylglycerols

| System Component | Protein of Interest | Lipid Component Studied | Research Question |

| Proteoliposomes | SNARE proteins | Phosphatidylcholine, Phosphatidylserine | Mechanism of vesicle docking and fusion |

| Artificial Lipid Bilayers | SUN proteins | Defined lipid mixtures | Assembly and interactions within the LINC complex biorxiv.org |

Cell-based functional assays provide a more physiologically relevant context to study the effects of this compound on cellular processes. In these assays, the levels of this specific DAG can be manipulated, and the downstream consequences on signaling pathways and cellular functions can be monitored.

A key signaling molecule that is activated by diacylglycerols is Protein Kinase C (PKC). The activation of PKC by DAG is a critical event in numerous signaling cascades, influencing processes such as cell growth, differentiation, and apoptosis. Cell-based assays are used to investigate how specific DAG species, like this compound, contribute to the activation of different PKC isoforms. For example, in T-cells, the translocation of PKCθ to the plasma membrane is a crucial step in T-cell receptor (TCR) signaling. Pharmacological inhibition of diacylglycerol kinase (DGK), the enzyme that converts DAG to phosphatidic acid, can enhance PKCθ membrane recruitment and subsequent downstream signaling events. nih.gov

Furthermore, cell-based assays are employed to understand the role of diacylglycerol in regulating ion channels and cellular metabolism. For instance, the activation of certain Transient Receptor Potential (TRP) channels can be influenced by DAG levels. In the context of diabetic sensorimotor polyneuropathy, elevated levels of diacylglycerol are associated with the activation of PKC, which in turn can modulate mitochondrial function and calcium homeostasis. mdpi.com

The secretion of hormones from enteroendocrine cells is another process regulated by diacylglycerol signaling. Studies have shown that the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triacylglycerol synthesis, leads to an increase in diacylglycerol levels. This, in turn, can modulate the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.gov Cell-based assays using enteroendocrine cell lines are instrumental in dissecting the molecular mechanisms underlying these effects. nih.gov

Table 2: Examples of Cell-Based Functional Assays Involving Diacylglycerol Signaling

| Cell Type | Cellular Process Studied | Key Signaling Molecule | Downstream Effect Measured |

| T-cells | T-cell receptor signaling | Protein Kinase Cθ (PKCθ) | PKCθ membrane recruitment, ERK1/2 activation, IL-2 production nih.gov |

| Neurons | Mitochondrial function, Axonal repair | Protein Kinase C (PKC) | Mitochondrial calcium uptake, bioenergetics mdpi.com |

| Enteroendocrine cells | Gut hormone secretion | Diacylglycerol (DAG) | Secretion of GLP-1 and PYY nih.gov |

Genetic and Pharmacological Manipulation of Diacylglycerol Pathways in Research Models

To further delineate the specific functions of this compound, researchers employ genetic and pharmacological tools to manipulate the enzymes that produce and metabolize this lipid messenger. These approaches allow for a more targeted investigation of its role in various physiological and pathological processes.

The advent of precise gene-editing technologies, most notably CRISPR/Cas9, has revolutionized the study of lipid metabolism. By targeting and modifying the genes that encode for diacylglycerol-metabolizing enzymes, researchers can create cellular or animal models with specific alterations in their diacylglycerol profiles. This allows for a direct assessment of the consequences of these changes on cellular function.

For example, diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Using CRISPR/Cas9, it is possible to knock out or introduce specific mutations into the genes encoding for different DGK isoforms. This can lead to an accumulation of specific diacylglycerol species, including this compound, allowing for the study of their downstream effects. In the context of T-cell development and function, the genetic deletion of specific DGK isoforms has been shown to be critical for normal thymocyte development. nih.gov

Similarly, the enzymes involved in the synthesis of diacylglycerol, such as phospholipases and acyltransferases, can be targeted using gene-editing techniques. For instance, genetically modified mouse models with a deletion of DGAT1 in the intestine have been instrumental in understanding the role of diacylglycerol in lipid absorption and gut hormone secretion. nih.gov These models have demonstrated increased levels of GLP-1 and PYY, highlighting the importance of diacylglycerol signaling in incretin (B1656795) hormone release. nih.gov

Table 3: Application of Gene Editing in the Study of Diacylglycerol Metabolism

| Targeted Gene | Enzyme | Consequence of Gene Editing | Research Application |

| Dgat1 | Diacylglycerol acyltransferase 1 | Altered triacylglycerol synthesis, increased diacylglycerol levels | Investigating lipid absorption and gut hormone secretion nih.gov |

| Dgka | Diacylglycerol kinase α | Increased diacylglycerol levels | Studying T-cell signaling and development nih.gov |

In conjunction with genetic approaches, the use of specific pharmacological inhibitors and activators provides a powerful tool to acutely and reversibly manipulate diacylglycerol signaling pathways. These small molecules can target specific enzymes involved in diacylglycerol metabolism or the effector proteins that are activated by diacylglycerol.

Pharmacological inhibitors of DGAT1, for example, have been used to study the postprandial secretion of gut peptides. nih.gov By inhibiting the conversion of diacylglycerol to triacylglycerol, these inhibitors lead to an accumulation of diacylglycerol and subsequent enhancement of gut hormone release. Combining a DGAT1 inhibitor with an inhibitor of dipeptidyl peptidase-IV (DPP-IV), the enzyme that degrades GLP-1, has been shown to have a synergistic effect on the incretin response. nih.gov

In the study of T-cell signaling, pharmacological inhibitors of DGKα have been used to rescue signaling defects in certain immunodeficiency models. For instance, the use of a DGKα inhibitor was shown to partially restore PKCθ membrane recruitment and downstream signaling in SAP-deficient T-cells. nih.gov Conversely, activators of specific signaling pathways downstream of diacylglycerol can also provide valuable mechanistic insights.

The use of these pharmacological tools allows for a temporal control over diacylglycerol signaling that is often not possible with genetic models. This is particularly useful for studying dynamic cellular processes that are regulated by transient changes in diacylglycerol levels.

Table 4: Examples of Pharmacological Tools in Diacylglycerol Research

| Pharmacological Agent | Target | Mechanism of Action | Application in Research |

| PF-04620110 | Diacylglycerol acyltransferase 1 (DGAT1) | Inhibition | Studying postprandial gut peptide secretion nih.gov |

| R59949 | Diacylglycerol kinase α (DGKα) | Inhibition | Investigating T-cell receptor signaling nih.gov |

Future Directions and Translational Potential in Basic Research

Identification of Novel 1-Myristoyl-2-oleoyl-sn-glycerol Effectors and Binding Partners

While protein kinase C (PKC) is a well-established effector of DAG signaling, the identification of other proteins that bind to and are regulated by specific DAG species like this compound is a critical area of future research. bohrium.commdpi.com The diverse cellular functions attributed to DAG suggest the existence of a broader network of effector proteins. bohrium.com These may include other protein kinase families, small GTPase-regulating proteins, and enzymes involved in lipid metabolism. bohrium.commdpi.com

Advanced proteomic and biochemical approaches are essential to systematically identify these novel binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and proximity-dependent biotinylation (BioID) can be employed to capture and identify proteins that interact with this compound in a cellular context. The discovery of new effectors will provide a more comprehensive understanding of how this specific lipid messenger orchestrates a wide array of cellular responses.

Potential novel effectors could modulate pathways involved in cell proliferation, differentiation, apoptosis, and membrane trafficking. creative-proteomics.com The identification of these proteins will open new avenues for investigating the precise molecular mechanisms by which this compound exerts its biological effects.

Elucidating the Spatiotemporal Dynamics of this compound Signaling in Greater Detail

The subcellular location and timing of this compound production are critical determinants of its signaling output. jci.orgnih.govresearchgate.net Understanding the precise spatiotemporal dynamics of this lipid second messenger is a key challenge for future research. It is known that the accumulation of DAG in specific cellular compartments, such as the sarcolemma, mitochondria/ER, and nucleus, can influence processes like insulin (B600854) sensitivity. jci.orgnih.govresearchgate.net

Advanced imaging techniques, including the use of genetically encoded fluorescent biosensors specific for DAG, will be instrumental in visualizing the real-time dynamics of this compound in living cells. These biosensors, often based on the C1 domain of PKC which binds DAG, can be targeted to specific organelles to monitor localized changes in lipid concentration. mdpi.com

By combining these imaging approaches with techniques that allow for the acute manipulation of this compound levels, such as through the use of photo-caged lipid probes, researchers can dissect the cause-and-effect relationships between localized lipid production and downstream signaling events. pnas.org This will provide a more detailed picture of how transient pools of this compound are generated and interpreted by the cell to ensure signaling fidelity.

Development of Advanced Probes and Analytical Tools for In Situ Lipid Analysis

The development of more sophisticated analytical tools is crucial for the in situ analysis of specific lipid species like this compound. nih.govmdpi.com While mass spectrometry (MS) is a powerful technique for lipid analysis, new methods are needed to improve sensitivity, specificity, and spatial resolution within cells and tissues. nih.govmdpi.comcellgs.com

Mass spectrometry imaging (MSI) techniques, such as desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI), are emerging as valuable tools for visualizing the distribution of lipids directly in tissue sections. jst.go.jpnih.govnih.govresearchgate.netrsc.org Further advancements in these technologies, including the development of new matrices and ionization methods, will enhance the ability to detect and map the localization of low-abundance lipid species like this compound. jst.go.jpnih.govresearchgate.net

In addition to MS-based approaches, the development of novel chemical probes that can specifically label and report on the presence of this compound in living cells is a high priority. These probes could be based on small molecules, peptides, or nucleic acid aptamers that exhibit high affinity and selectivity for this particular DAG isomer.

| Analytical Technique | Application in this compound Research | Potential Advancements |

| Mass Spectrometry (MS) | Quantification and identification of lipid species. nih.govmdpi.com | Improved sensitivity and integration with separation techniques. mdpi.com |

| Mass Spectrometry Imaging (MSI) | Visualization of lipid distribution in tissues. jst.go.jpnih.gov | Higher spatial resolution and new ionization methods. jst.go.jpnih.gov |

| Fluorescent Biosensors | Real-time imaging of DAG dynamics in live cells. | Increased specificity for this compound and organelle-specific targeting. |

| Photo-caged Lipid Probes | Acute and localized manipulation of DAG levels. pnas.org | Probes with improved photochemical properties and cellular delivery. |

Systems Biology and Multi-Omics Approaches to Map Diacylglycerol Networks

A systems-level understanding of this compound signaling requires the integration of multiple "omics" datasets. mdpi.comnih.govnih.govfrontiersin.org By combining lipidomics with genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive network models of DAG signaling pathways. mdpi.comnih.govmdpi.com

Lipidomics provides a quantitative profile of all lipid species, including this compound, under different cellular conditions. nih.gov When integrated with proteomic data, this can reveal correlations between changes in lipid levels and the abundance or post-translational modification of effector proteins. mdpi.com Transcriptomic and genomic data can further elucidate the regulatory mechanisms that control the expression of enzymes involved in this compound metabolism and signaling. nih.gov

Bioinformatic tools and computational modeling will be essential for integrating these large datasets and identifying key nodes and modules within the DAG signaling network. mdpi.comclipidomics.com This approach has the potential to uncover novel regulatory mechanisms and functional relationships that would not be apparent from single-omics studies alone. frontiersin.org

Pre-clinical Research Avenues Exploring Modulation of this compound Pathways for Disease Understanding

Dysregulation of DAG signaling has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurological conditions. mdpi.comaacrjournals.orgmdpi.comjst.go.jp Therefore, exploring the modulation of this compound pathways in pre-clinical models is a promising avenue for understanding disease pathogenesis and identifying potential therapeutic targets.

In cancer, for example, specific DAG species can activate protein kinase C isoforms that promote tumor growth and survival. bohrium.comnih.gov Small molecule inhibitors that target the enzymes responsible for generating this compound, or that block its interaction with downstream effectors, could represent a novel class of anti-cancer agents. aacrjournals.orgmdpi.com

In the context of metabolic diseases, such as type 2 diabetes, the accumulation of specific DAGs in skeletal muscle and liver has been linked to insulin resistance. jci.orgnih.govnih.gov Pre-clinical studies using animal models can be used to investigate whether targeting the enzymes that produce or degrade this compound can improve insulin sensitivity and glucose metabolism. researchgate.netnih.gov

Addressing the Complexity of Lipid Heterogeneity in Cellular Signaling

A major challenge in the field of lipid biology is understanding the functional significance of the vast diversity of lipid species within a cell. semanticscholar.orgnih.govnih.govphysiology.orgresearchgate.netnih.govacs.orgnih.govyoutube.comcornell.edu Cellular membranes are composed of hundreds to thousands of distinct lipid molecules, and this heterogeneity is thought to play a critical role in organizing cellular processes. researchgate.netnih.govyoutube.com

Future research must address how the specific acyl chain composition of DAGs, such as in this compound, contributes to their unique signaling properties. nih.gov The fatty acid chains can influence the biophysical properties of the membrane, the interaction of DAG with effector proteins, and its subcellular localization. creative-proteomics.comnih.gov

Investigating the roles of different DAG isomers, such as sn-1,2- versus sn-1,3-diacylglycerols, is also crucial, as they may have distinct metabolic fates and signaling functions. nih.govcreative-proteomics.com By systematically varying the structure of DAG and observing the functional consequences, researchers can begin to decipher the code of lipid heterogeneity in cellular signaling.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Myristoyl-2-oleoyl-sn-glycerol?

- Synthesis : Use enzymatic or chemical acylation of glycerol, ensuring regioselectivity at the sn-1 and sn-2 positions. For example, pancreatic lipase can selectively hydrolyze specific acyl groups during synthesis .

- Characterization : Employ thin-layer chromatography (TLC) with iodine staining for purity assessment. Confirm structural integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), focusing on acyl chain positioning and glycerol backbone conformation .

Q. How does the stereospecific (sn-2) placement of the oleoyl group influence lipid bilayer interactions?

- The sn-2 oleoyl chain’s unsaturation (cis-9 double bond) introduces kinks, reducing packing density in lipid bilayers. This enhances membrane fluidity, which can be quantified using fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) . Comparative studies with saturated analogs (e.g., 1,2-dipalmitoyl derivatives) reveal differences in phase transition temperatures via differential scanning calorimetry (DSC) .

Q. What are the primary biological roles of 1-Myristoyl-2-oleoyl-sn-glycerol in cellular signaling?

- As a diacylglycerol (DAG) analog, it modulates protein kinase C (PKC) activity. However, its sn-2 unsaturation may alter binding affinity compared to saturated DAGs. Use in vitro kinase assays with purified PKC isoforms to assess activation kinetics .

Advanced Research Questions

Q. How can time-resolved X-ray diffraction (XRD) elucidate polymorphic phase behavior in 1-Myristoyl-2-oleoyl-sn-glycerol?

- XRD studies reveal lamellar packing motifs (e.g., double- or triple-chain length structures) and tilt angles of acyl chains. For instance, metastable α and β' phases form during rapid cooling, while stable β phases emerge after annealing. Synchrotron-based XRD provides sub-minute resolution for tracking phase transitions .

Q. What mechanisms explain contradictory data on GPR119 activation by monoacylglycerols versus 1-Myristoyl-2-oleoyl-sn-glycerol?

- While 2-oleoyl glycerol activates GPR119 (EC₅₀ = 2.5 µM in COS-7 cells), 1-Myristoyl-2-oleoyl-sn-glycerol may exhibit weaker agonism due to steric hindrance from the sn-1 myristoyl chain. Use cAMP accumulation assays with GPR119-transfected cells and compare dose-response curves to resolve discrepancies .